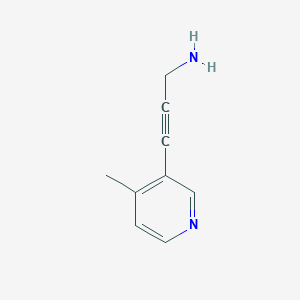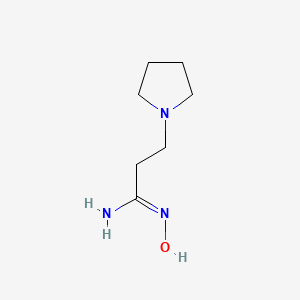
N'-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide typically involves the reaction of pyrrolidine with appropriate precursors under controlled conditions. One common method involves the use of N-hydroxyimino derivatives, which react with pyrrolidine to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-hydroxy-3-oxo derivatives, while reduction reactions can produce N-hydroxy-3-amine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide include:
- N-Hydroxy-3-oxo-3-pyrrolidin-1-ylpropanimidamide
- N-Hydroxy-3-(pyrrolidin-1-yl)butanamide
- N-Hydroxy-3-(pyrrolidin-1-yl)pentanamide .
Uniqueness
N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide is unique due to its specific structure, which includes a hydroxyimino group and a pyrrolidine ring. This combination allows for unique interactions with biological molecules and chemical reactivity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C7H15N3O |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
N'-hydroxy-3-pyrrolidin-1-ylpropanimidamide |
InChI |
InChI=1S/C7H15N3O/c8-7(9-11)3-6-10-4-1-2-5-10/h11H,1-6H2,(H2,8,9) |
InChI-Schlüssel |
LHJCQHOHUFPEPQ-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCN(C1)CC/C(=N/O)/N |
Kanonische SMILES |
C1CCN(C1)CCC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde](/img/structure/B15278464.png)
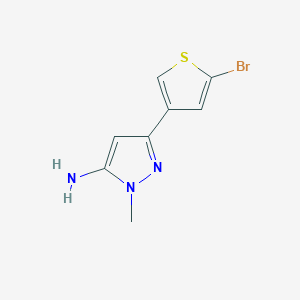
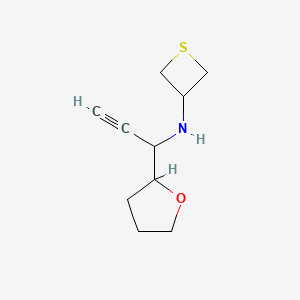
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B15278479.png)
![(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B15278481.png)
![tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B15278485.png)

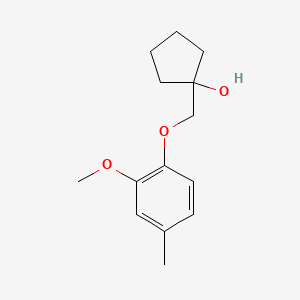

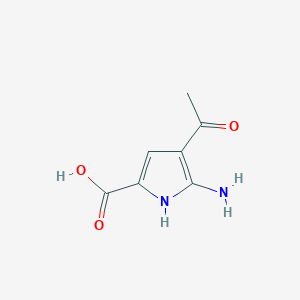
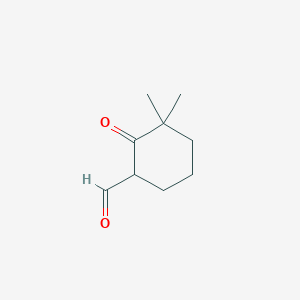
![5-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B15278521.png)

